TC Hsd 21
Overview
Description
- TC HSD 21 is a compound with the chemical formula C17H12BrNO3S2. It acts as a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) with an impressive IC50 value of 14 nM .
- 17β-HSD3 is an enzyme involved in steroid metabolism, specifically converting androstenedione to testosterone. This compound selectively targets this enzyme, making it a valuable compound for research.
Scientific Research Applications
- TC HSD 21 finds applications in several scientific fields:
Medicine: Its inhibition of 17β-HSD3 makes it relevant for studying steroid-related disorders and hormone-dependent diseases.
Chemistry: Researchers can explore its reactivity and use it as a tool compound in synthetic studies.
Biology: Investigating its impact on steroid biosynthesis pathways and cellular processes.
Industry: Potential applications in drug development or as a lead compound for new therapies.
Mechanism of Action
Target of Action
TC HSD 21 is a potent inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) . This enzyme plays a crucial role in the biosynthesis of androgens, specifically the conversion of androstenedione to testosterone. By inhibiting 17β-HSD3, this compound can potentially regulate androgen-dependent processes.
Mode of Action
This compound interacts with 17β-HSD3, inhibiting its activity. The IC50 values are 6 and 40 nM at human and mouse 17β-HSD3 respectively . It displays no activity at 17β-HSD1, 17β-HSD2, ER α, androgen receptors or glucocorticoid receptors , indicating its selectivity for 17β-HSD3.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
TC Hsd 21 plays a crucial role in biochemical reactions by inhibiting the activity of 17β-HSD3. This enzyme is responsible for the conversion of androstenedione to testosterone, a key step in steroidogenesis. This compound exhibits high selectivity for 17β-HSD3, with IC50 values of 6 nM and 40 nM for human and mouse 17β-HSD3, respectively . It does not show activity at other related enzymes such as 17β-HSD1, 17β-HSD2, estrogen receptor α, androgen receptors, or glucocorticoid receptors . This selectivity makes this compound a valuable tool for studying the specific inhibition of 17β-HSD3 without off-target effects.
Cellular Effects
This compound influences various cellular processes by modulating the levels of testosterone and other steroids. Inhibition of 17β-HSD3 by this compound leads to a decrease in testosterone production, which can affect cell signaling pathways, gene expression, and cellular metabolism. For example, reduced testosterone levels can alter the expression of androgen-responsive genes and impact cellular functions such as proliferation, differentiation, and apoptosis . These effects are particularly relevant in tissues where 17β-HSD3 is highly expressed, such as the testes and adrenal glands.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of 17β-HSD3, thereby inhibiting the enzyme’s activity. This binding prevents the conversion of androstenedione to testosterone, leading to reduced levels of testosterone in the cell . The inhibition of 17β-HSD3 by this compound is highly specific, as the compound does not interact with other related enzymes or receptors . This specificity is attributed to the unique structure of this compound, which allows it to fit precisely into the active site of 17β-HSD3.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is stable when stored at +4°C, but its activity may decrease over prolonged periods or under suboptimal storage conditions . Long-term studies have shown that the inhibition of 17β-HSD3 by this compound can lead to sustained reductions in testosterone levels, which may have downstream effects on cellular function and metabolism . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits 17β-HSD3 without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as alterations in steroid hormone levels and disruptions in normal physiological processes . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of 17β-HSD3, and exceeding this dosage can lead to undesirable side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to steroidogenesis. By inhibiting 17β-HSD3, this compound affects the conversion of androstenedione to testosterone, leading to changes in the levels of these and other related metabolites . This inhibition can impact metabolic flux and alter the balance of steroid hormones in the cell . The interaction of this compound with 17β-HSD3 and its effects on metabolic pathways are critical for understanding its role in biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions influence the localization and accumulation of this compound, affecting its activity and function . The distribution of this compound within specific tissues, such as the testes and adrenal glands, is particularly relevant for its role in inhibiting 17β-HSD3 and modulating steroid hormone levels .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound is primarily localized in the cytoplasm, where it interacts with 17β-HSD3 and exerts its inhibitory effects . This localization is essential for its function, as it allows this compound to effectively inhibit 17β-HSD3 and modulate steroidogenesis within the cell .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for TC HSD 21 are not readily available in the literature. it is synthesized through chemical processes.
- Industrial production methods remain proprietary, but researchers can explore its synthesis using established organic chemistry principles.
Chemical Reactions Analysis
- TC HSD 21 likely undergoes various reactions, including oxidation, reduction, and substitution. detailed information on specific reactions and reagents is scarce.
- Researchers interested in this compound can investigate its behavior under different conditions to elucidate its reactivity and major products.
Comparison with Similar Compounds
- TC HSD 21’s uniqueness lies in its selectivity for 17β-HSD3 over other isoenzymes (such as 17β-HSD1 and 17β-HSD2) and nuclear receptors (ERα, androgen receptor, and glucocorticoid receptor) .
- Similar compounds include other 17β-HSD inhibitors, but this compound’s specificity sets it apart.
Properties
IUPAC Name |
(5Z)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3S2/c1-22-12-5-3-11(4-6-12)19-16(21)15(24-17(19)23)9-10-2-7-14(20)13(18)8-10/h2-9,20H,1H3/b15-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFKAUYVLSGPGC-DHDCSXOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)Br)SC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)Br)/SC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.